N~1~-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine
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Overview
Description
N1-({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a chlorophenyl group and a tetrazole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the naphthalene ring with a chlorophenyl group, often using a chlorophenyl halide and a suitable catalyst.
Attachment of the methoxy group: This can be done through nucleophilic substitution reactions.
Formation of the tetrazole ring: This step involves the cyclization of an appropriate precursor, such as an azide, under acidic or basic conditions.
Final assembly: The final step involves the coupling of the tetrazole ring with the naphthalene core, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving naphthalene and tetrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Carboxymethyl chitosan: A chitosan derivative with biomedical applications.
Uniqueness
N1-({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a naphthalene core, a chlorophenyl group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H17ClN6O |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C19H17ClN6O/c20-15-8-5-13(6-9-15)12-27-18-10-7-14-3-1-2-4-16(14)17(18)11-22-26-19(21)23-24-25-26/h1-10,22H,11-12H2,(H2,21,23,25) |
InChI Key |
SFXGXLHHXPWMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN3C(=NN=N3)N)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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